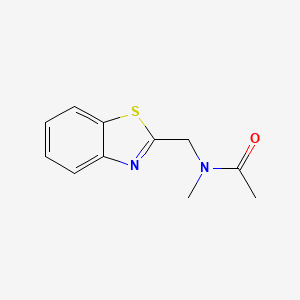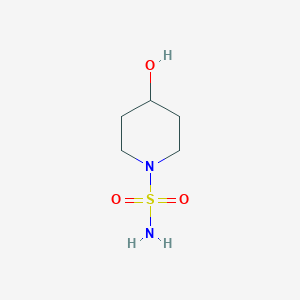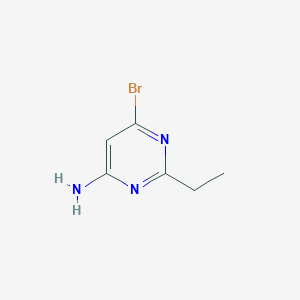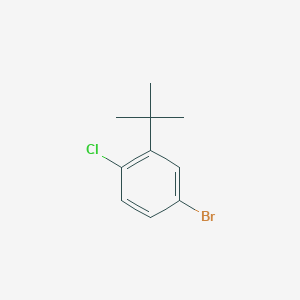
4-Bromo-2-(tert-butyl)-1-chlorobenzene
Descripción general
Descripción
4-Bromo-2-(tert-butyl)-1-chlorobenzene is an organic compound with the molecular formula C10H12BrCl It is a derivative of benzene, featuring bromine, chlorine, and tert-butyl substituents
Synthetic Routes and Reaction Conditions:
Halogenation of tert-butylbenzene: One common method involves the halogenation of tert-butylbenzene. This process typically uses bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride to introduce the bromine and chlorine atoms at the desired positions on the benzene ring.
Grignard Reaction: Another method involves the Grignard reaction, where a Grignard reagent (e.g., tert-butylmagnesium bromide) reacts with a chlorinated benzene derivative to form the desired compound.
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common due to the stability of the tert-butyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted benzene derivatives.
Oxidation Products: Oxidation can lead to the formation of benzoic acid derivatives if the tert-butyl group is oxidized.
Chemistry:
Organic Synthesis: this compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Material Science: It is used in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.
Aplicaciones Científicas De Investigación
Decomposition and Environmental Applications
- Decomposition of Methyl Tert-Butyl Ether by Adding Hydrogen in a Cold Plasma Reactor : This study presents a review of the decomposition of air toxics using radio frequency (RF) plasma reactors, demonstrating the feasibility of decomposing and converting methyl tert-butyl ether (MTBE) into simpler compounds like methane and ethylene in a plasma environment. This process might provide insights into the decomposition behaviors of similar tert-butyl-containing compounds in environmental remediation applications (Hsieh et al., 2011).
Synthetic Phenolic Antioxidants and Environmental Impact
- Synthetic Phenolic Antioxidants: A Review of Environmental Occurrence, Fate, Human Exposure, and Toxicity : The paper reviews the environmental presence and impacts of synthetic phenolic antioxidants (SPAs), such as BHT and DBP, which share structural similarities with tert-butyl groups. It discusses their detection in various environmental matrices and their potential toxic effects, highlighting the need for future research on novel SPAs with lower toxicity and environmental impacts (Liu & Mabury, 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Comparación Con Compuestos Similares
4-Bromo-2-(tert-butyl)phenol: Similar in structure but with a hydroxyl group instead of chlorine, affecting its reactivity and applications.
2-Bromo-4-(tert-butyl)aniline: Contains an amino group, making it more reactive in certain types of chemical reactions.
Uniqueness: 4-Bromo-2-(tert-butyl)-1-chlorobenzene is unique due to the combination of bromine, chlorine, and tert-butyl groups, which confer specific electronic and steric properties. These properties make it particularly useful in selective organic transformations and as a building block in complex molecule synthesis.
Propiedades
IUPAC Name |
4-bromo-2-tert-butyl-1-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrCl/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQJUINLBFDQPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1439255.png)
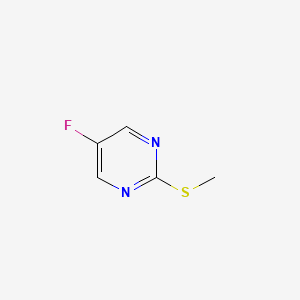
![{2-[2-(Piperidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride](/img/structure/B1439259.png)
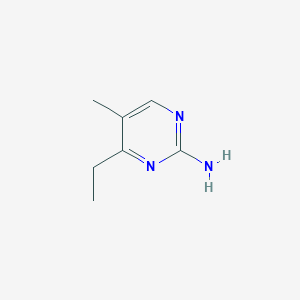
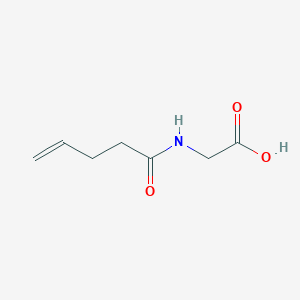
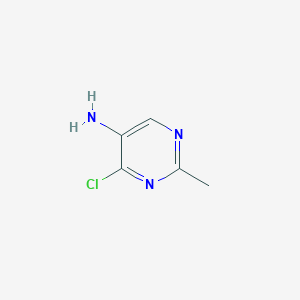
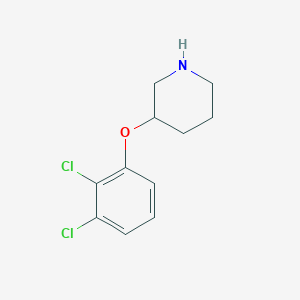
![4-[(3-Chlorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1439267.png)
![2-[4-(Sec-butyl)phenoxy]-5-fluoroaniline](/img/structure/B1439269.png)
![[(4-Hydrazinylphenyl)methyl]hydrazine](/img/structure/B1439270.png)
